(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Description
(R)-N-[(S)-2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide (CAS 2561513-54-8) is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C27H42NO2PS and a molecular weight of 475.7 g/mol . It features a di-tert-butylphosphino group on the phenyl ring, a 4-methoxyphenyl substituent, and a tert-butylsulfinamide moiety. This compound is primarily employed in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Pd, Rh) and induce enantioselectivity in reactions such as hydrogenation and cross-coupling . Its steric bulk and electron-donating properties are critical for modulating catalytic activity and selectivity.
Properties
IUPAC Name |
N-[(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42NO2PS/c1-25(2,3)31(26(4,5)6)23-15-13-12-14-22(23)24(28(10)32(29)27(7,8)9)20-16-18-21(30-11)19-17-20/h12-19,24H,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOMNJAUMBQMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphine Group Introduction
The di-tert-butylphosphino moiety is introduced via a palladium-catalyzed cross-coupling reaction. A brominated aryl precursor (2-bromophenyl-4-methoxyphenylmethanol) reacts with di-tert-butylphosphine in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a base (NaOt-Bu) in toluene at 80°C.
Reaction Conditions Table
| Component | Quantity/Parameter |
|---|---|
| 2-Bromophenyl methanol | 1.0 equiv |
| Di-tert-butylphosphine | 1.2 equiv |
| Pd(PPh₃)₄ | 5 mol% |
| NaOt-Bu | 2.0 equiv |
| Solvent | Toluene (anhydrous) |
| Temperature | 80°C, 12 h |
Amination of the Phosphine Intermediate
The resulting phosphine-containing alcohol is oxidized to an aldehyde (using MnO₂) and subjected to a reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This step yields the racemic methanamine, which is resolved via chiral chromatography or kinetic resolution using a lipase enzyme (e.g., CAL-B).
Synthesis of Intermediate B: (R)-2-Methylpropane-2-sulfinamide
Asymmetric Sulfinamide Synthesis
The sulfinamide group is constructed via a modified Ellman synthesis. Thioacetic acid S-tert-butyl ester undergoes asymmetric oxidation using a vanadium catalyst and a chiral ligand derived from (1S,2R)-1-amino-2-indanol. This produces (R)-tert-butanesulfinamide with >98% enantiomeric excess (ee).
Key Reaction Steps
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Thiosulfinate Formation :
-
Ammonolysis :
N-Methylation and Functionalization
The sulfinamide is methylated using methyl iodide in the presence of LDA (lithium diisopropylamide) to introduce the N-methyl group. Subsequent reaction with 2-bromopropane installs the 2-dimethylpropane moiety.
Coupling of Intermediates A and B
Stereoselective Sulfinamidation
Intermediate A reacts with Intermediate B under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C to form the desired (R,S)-configured product. The reaction’s stereochemical outcome is controlled by the chiral sulfinamide acting as a directing group.
Optimized Parameters Table
| Parameter | Value |
|---|---|
| Molar Ratio (A:B) | 1:1.1 |
| DIAD | 1.5 equiv |
| PPh₃ | 1.5 equiv |
| Solvent | THF (dry) |
| Temperature | 0°C → RT, 6 h |
| Yield | 78–85% |
| Diastereomeric Ratio | 92:8 |
Purification and Characterization
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient). Final characterization employs:
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¹H/³¹P NMR : Confirms phosphine and sulfinamide integration.
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HPLC-MS : Verifies molecular weight (475.7 g/mol) and purity (>95%).
Alternative Synthetic Routes
One-Pot Tandem Phosphination-Sulfinamidation
Challenges and Optimization Strategies
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Phosphine Oxidation : Di-tert-butylphosphino groups are air-sensitive. Reactions must be conducted under inert atmosphere (N₂/Ar).
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Stereochemical Drift : Elevated temperatures during coupling reduce diastereoselectivity. Low-temperature conditions (0–5°C) are critical.
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Byproduct Formation : Unreacted thiosulfinate in sulfinamide synthesis is removed via aqueous Na₂S₂O₃ washes .
Chemical Reactions Analysis
Types of Reactions
®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide moiety produces the corresponding amine[5][5].
Scientific Research Applications
Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis due to its chiral nature. Chiral sulfinamides are often employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the di-tert-butylphosphino group enhances its utility in catalysis, particularly in transition metal-catalyzed reactions where phosphine ligands are crucial.
Case Study: Catalytic Applications
In studies involving transition metal catalysis, (R)-N-[(S)-2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide has been utilized to improve the selectivity and efficiency of reactions such as cross-coupling. The compound's ability to stabilize metal complexes facilitates a range of transformations, making it valuable in synthetic organic chemistry .
Medicinal Chemistry
The potential therapeutic applications of this sulfinamide are underscored by its structural similarities to known bioactive compounds. Computational models have predicted antibacterial and anti-inflammatory properties based on its molecular structure.
Case Study: Antibacterial Properties
Research indicates that sulfinamides can exhibit significant antibacterial activity. For instance, derivatives of sulfinamides have been studied for their efficacy against various bacterial strains, suggesting that (R)-N-[(S)-2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide may also possess similar properties. Further exploration of its biological activity could lead to the development of new antimicrobial agents .
Computational Studies and Interaction Modeling
Advanced computational techniques such as molecular docking and structure-activity relationship modeling have been employed to predict how (R)-N-[(S)-2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide interacts with biological targets.
Data Table: Interaction Studies
| Study Type | Methodology | Key Findings |
|---|---|---|
| Molecular Docking | Docking simulations | Identified potential binding sites on enzymes |
| Structure-Activity Relationship | QSAR modeling | Correlated structural features with activity |
These studies not only elucidate the mechanism of action but also guide further development for therapeutic uses.
Synthesis and Characterization
The synthesis of (R)-N-[(S)-2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity.
Synthesis Overview
The general synthetic pathway includes:
- Formation of the sulfinamide backbone.
- Introduction of the di-tert-butylphosphino group.
- Final purification steps involving chromatography.
Mechanism of Action
The mechanism of action of ®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, facilitating various catalytic transformations. The sulfinamide moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The compound’s analogs differ in phosphine substituents, aromatic ring modifications, and sulfinamide functionalization. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Steric and Electronic Effects
- Phosphine Substituents: Di-tert-butylphosphino (Target Compound): Provides strong electron-donating effects and significant steric bulk, enhancing enantioselectivity in crowded catalytic environments . Diphenylphosphino/phosphanyl (Analogs in ): Less bulky than tert-butyl groups, reducing steric hindrance but offering moderate electron donation. This may increase reaction rates in less sterically demanding systems .
- 3,5-Di-tert-butyl-4-methoxyphenyl (): Combines steric bulk (tert-butyl) with electron donation (methoxy), creating a highly rigid chiral environment suited for high-selectivity catalysis.
Q & A
Q. What are the recommended synthetic routes for preparing (R)-N-[(S)-2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliary strategies. For example, phosphine-containing intermediates (e.g., [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, CAS 932710-63-9) can be coupled with sulfinamide precursors under inert conditions . Key steps include:
- Use of chiral ferrocenylphosphine ligands (e.g., CAS 849924-76-1) to control stereochemistry .
- Purification via column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate gradients) to isolate enantiomers .
Critical parameters: reaction temperature (0–6°C for sensitive intermediates), exclusion of moisture, and stoichiometric control of tert-butylphosphino groups .
Q. How is the purity and stereochemical integrity of this compound validated?
- Methodological Answer : Purity (>95%) is confirmed via GC or HPLC coupled with chiral stationary phases to resolve enantiomers . Stereochemical assignments rely on:
- X-ray crystallography : Single-crystal studies (e.g., R-factor ≤0.065) to confirm absolute configuration .
- NMR spectroscopy : Analysis of diastereotopic protons (e.g., methoxy and tert-butyl groups) and NOE correlations .
- Optical rotation : Comparison with literature values for sulfinamide derivatives .
Q. What are the storage and handling protocols to ensure stability?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent oxidation of the phosphino group. Use amber vials to avoid photodegradation of the sulfinamide moiety . For handling:
- Employ gloveboxes with O₂/H₂O levels <1 ppm.
- Quench residues with aqueous H₂O₂ to oxidize residual phosphines .
Advanced Research Questions
Q. How does the stereochemistry of the sulfinamide and phosphino groups influence catalytic activity in asymmetric reactions?
- Methodological Answer : The (R)-sulfinamide and (S)-phosphino configuration creates a rigid chiral pocket, enhancing enantioselectivity in cross-couplings. For example:
- In Suzuki-Miyaura reactions, the tert-butylphosphino group increases steric bulk, favoring transmetallation (up to 98% ee) .
- Contrast with mismatched stereoisomers (e.g., (S)-sulfinamide/(R)-phosphino), which reduce catalytic efficiency (ΔΔG‡ ≈ 2.1 kcal/mol) .
Studies recommend DFT calculations (B3LYP/6-31G*) to model transition states and predict selectivity .
Q. What analytical techniques resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Discrepancies in catalytic performance often arise from:
- Purity variations : Trace moisture (>0.1%) deactivates phosphino ligands. Validate via Karl Fischer titration .
- Crystallinity differences : Amorphous vs. crystalline forms alter solubility. Use DSC/TGA to assess phase transitions .
- Counterion effects : Compare reactivity with chloride vs. triflate salts using ICP-MS .
Q. How can computational modeling optimize ligand design based on this scaffold?
- Methodological Answer : Molecular dynamics (MD) and QM/MM simulations are used to:
- Predict binding modes : Docking studies (e.g., AutoDock Vina) with Pd(0) or Rh(I) centers .
- Tweak substituents : Modify methoxy or tert-butyl groups to adjust Tolman electronic parameters (e.g., ν(CO) shifts) .
Validate predictions via synthesis and XAS (X-ray absorption spectroscopy) to monitor metal-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
